N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide
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Overview
Description
N’-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide is a chemical compound with the molecular formula C9H9F3N2O It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to reduction and subsequent reaction with ethyl chloroformate to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N’-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzaldehyde
- N-Hydroxy-4-(trifluoromethyl)benzamide
Uniqueness
N’-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
176860-56-3 |
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Molecular Formula |
C9H9F3N2O |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
InChI Key |
QPSFNZJGLHDENP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=NO)N)C(F)(F)F |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N\O)/N)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)C(F)(F)F |
Synonyms |
BENZENEETHANIMIDAMIDE, N-HYDROXY-4-(TRIFLUOROMETHYL)- |
Origin of Product |
United States |
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